molecular formula C7H10O2 B092083 3-Methoxycyclohex-2-en-1-one CAS No. 16807-60-6

3-Methoxycyclohex-2-en-1-one

Cat. No. B092083
CAS RN: 16807-60-6
M. Wt: 126.15 g/mol
InChI Key: JFTPIEHHCQPVCS-UHFFFAOYSA-N
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Description

3-Methoxycyclohex-2-en-1-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically relevant molecules. It is a versatile starting material for chemoenzymatic routes leading to enantiomerically enriched compounds, as well as for organometallic approaches to substituted cyclohex-2-enones. The compound has been the subject of various studies, including those focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 3-methoxycyclohex-2-en-1-one and its derivatives has been explored through different synthetic routes. A chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one has been described, which involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis to afford products with high enantiomeric excesses and good yields . Additionally, organometallic compounds such as tricarbonyl-(3-methoxycyclohexa-2,4-dien-1-yl)-iron(1+) have been used as synthetic equivalents for the C-5 cation of cyclohexenone, demonstrating the utility of 3-methoxycyclohex-2-en-1-one in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-methoxycyclohex-2-en-1-one and related compounds has been investigated using techniques such as electron diffraction and X-ray crystallography. Studies have revealed details about the favored conformations of the molecule, including the cis conformation of the vinyl ether portion and the envelope conformation of the cyclohexene ring . Bond lengths and angles have been determined, providing insight into the structural characteristics of the molecule .

Chemical Reactions Analysis

3-Methoxycyclohex-2-en-1-one undergoes various chemical reactions that have been studied to understand its reactivity and to develop new synthetic methodologies. For instance, it reacts with nucleophiles to give 5-substituted cyclohex-2-enones . Tautomerism of derivatives of 3-methoxycyclohex-2-en-1-one has also been investigated, revealing the presence of multiple enol isomers and the influence of substituents on the tautomeric equilibrium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxycyclohex-2-en-1-one and its derivatives have been characterized through various analytical techniques. NMR spectroscopy has been used to study tautomerism and conformational preferences . The crystal structures of derivatives have been elucidated, showing the influence of substituents on the molecular conformation and packing in the solid state . Additionally, the synthesis and resolution of racemic mixtures of derivatives have been performed, demonstrating methods for obtaining enantiomerically pure compounds .

Scientific Research Applications

  • Pheromone Treatments in Entomology

    • Application: 3-Methoxycyclohex-2-en-1-one (MCH) has been identified as the anti-aggregation pheromone of the Douglas-fir beetle (Dendroctonus pseudotsugae Hopkins) (Coleoptera: Curculionidae). It has been used in successful management applications .
    • Method: The specific methods of application are not detailed in the source, but typically involve the release of the pheromone in areas where the beetles are present to disrupt their aggregation behavior .
    • Results: The use of MCH has led to successful management of the Douglas-fir beetle populations .
  • Chromatography

    • Application: 3-Methoxycyclohex-2-en-1-one can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
    • Method: The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • Results: This method allows for the separation and analysis of 3-Methoxycyclohex-2-en-1-one .
  • Bark Beetle Pheromone Treatments

    • Application: 3-Methylcyclohex-2-en-1-one (MCH) has been identified as the anti-aggregation pheromone of the Douglas-fir beetle (Dendroctonus pseudotsugae Hopkins) (Coleoptera: Curculionidae). It has been used in successful management applications .
    • Method: The specific methods of application are not detailed in the source, but typically involve the release of the pheromone in areas where the beetles are present to disrupt their aggregation behavior .
    • Results: The use of MCH has led to successful management of the Douglas-fir beetle populations .
  • 1,2- and 1,4-Additions of Organometallic Reagents

    • Application: 3-Methoxycyclohex-2-en-1-one can be used in 1,2- and 1,4-additions of organometallic reagents .
    • Method: The 1,4-addition involves a nucleophilic attack on the carbon β to the carbonyl, followed by a proton transfer .
    • Results: This method allows for the addition of nucleophiles to the carbon in the one position and the hydrogen adds to the oxygen in the four position .

Safety And Hazards

The safety information available indicates that 3-Methoxycyclohex-2-en-1-one is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPIEHHCQPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168471
Record name 3-Methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclohex-2-en-1-one

CAS RN

16807-60-6
Record name 3-Methoxy-2-cyclohexen-1-one
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Record name 3-Methoxy-2-cyclohexen-1-one
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Record name 3-Methoxycyclohex-2-en-1-one
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Record name 3-methoxycyclohex-2-en-1-one
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Record name 3-METHOXY-2-CYCLOHEXEN-1-ONE
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Synthesis routes and methods I

Procedure details

Using the procedure of Example 2 with stirring of the reaction mixture for up to one day, 3-methoxycyclobut-2-en-1-one and 3-methoxycyclohex-2-en-1-one are prepared from 1,3-cyclobutanedione and 1,3-cyclohexanedione.
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Synthesis routes and methods II

Procedure details

In a 21 three-necked flask, 100 g (0.89 mol) of cyclohexane-1,3-dione are initially charged and dissolved in 300 ml of methanol, 1000 ml of toluene and 97.6 ml of trimethyl orthoformate, 5 g of p-toluenesulphonic acid dihydrate are added and the mixture is heated under reflux for 2 h. After cooling, the mixture is washed 4× with in each case 200 ml of 10% strength NaOH and the organic phase is dried over sodium sulphate and concentrated on a rotary evaporator. This gives 73.4 g of a light-brown oil which is used for the next step without further purification.
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100 g
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1000 mL
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97.6 mL
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p-toluenesulphonic acid dihydrate
Quantity
5 g
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300 mL
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